1H-Pyrrole-3-carbonitrile, 2-amino-1-[(4-chlorophenyl)methyl]-4,5-dimethyl-
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Overview
Description
1H-Pyrrole-3-carbonitrile, 2-amino-1-[(4-chlorophenyl)methyl]-4,5-dimethyl- is a heterocyclic compound with significant interest in various fields of scientific research. This compound features a pyrrole ring substituted with an amino group, a chlorophenylmethyl group, and two methyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carbonitrile, 2-amino-1-[(4-chlorophenyl)methyl]-4,5-dimethyl- typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzylamine with 2,3-butanedione to form an intermediate, which is then cyclized with malononitrile under basic conditions to yield the target compound . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carbonitrile, 2-amino-1-[(4-chlorophenyl)methyl]-4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of pyrrole-3-carboxylic acid derivatives.
Reduction: Formation of 2-amino-1-[(4-chlorophenyl)methyl]-4,5-dimethylpyrrole.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-3-carbonitrile, 2-amino-1-[(4-chlorophenyl)methyl]-4,5-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 2-amino-1-[(4-chlorophenyl)methyl]-4,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-(4-methoxyphenyl)-4-methyl-5-(p-tolyl)-1H-pyrrole-3-carbonitrile
Uniqueness
1H-Pyrrole-3-carbonitrile, 2-amino-1-[(4-chlorophenyl)methyl]-4,5-dimethyl- stands out due to the presence of the chlorophenylmethyl group, which imparts unique electronic and steric properties. This makes the compound particularly interesting for studying structure-activity relationships and developing new derivatives with enhanced biological activity.
Properties
Molecular Formula |
C14H14ClN3 |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-amino-1-[(4-chlorophenyl)methyl]-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H14ClN3/c1-9-10(2)18(14(17)13(9)7-16)8-11-3-5-12(15)6-4-11/h3-6H,8,17H2,1-2H3 |
InChI Key |
OUMXANFMFANTQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)CC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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